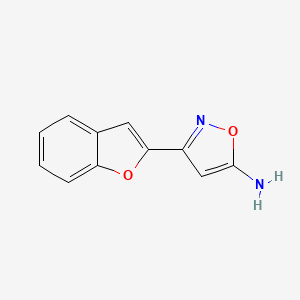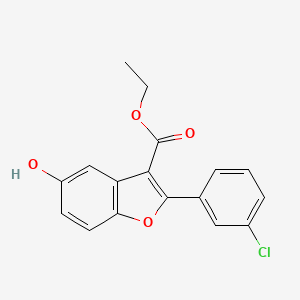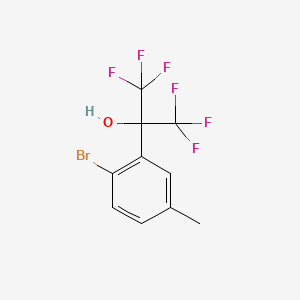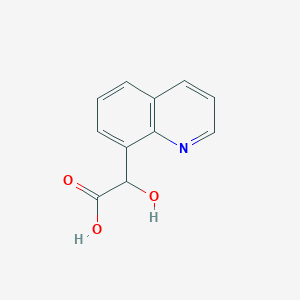
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a difluoropropyl group and an ethynyl group
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles replace one or both fluorine atoms.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and performance materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can facilitate binding to target sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(2,2-Difluoropropyl)-4-methylbenzene: Contains a benzene ring with a difluoropropyl group, differing in aromaticity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, difluoropropyl group, and ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H13F2NO |
|---|---|
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
1-(2,2-difluoropropyl)-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H13F2NO/c1-3-9(13)4-5-12(7-9)6-8(2,10)11/h1,13H,4-7H2,2H3 |
Clé InChI |
FFLYMNZUPXCBOV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCC(C1)(C#C)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)



![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)


![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
